![molecular formula C16H14O3 B2718613 (2-Acetylphenyl) 4-methylbenzoate CAS No. 4010-26-8](/img/structure/B2718613.png)
(2-Acetylphenyl) 4-methylbenzoate
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Overview
Description
“(2-Acetylphenyl) 4-methylbenzoate” is a chemical compound with the CAS Number: 4010-26-8 . It has a molecular weight of 254.29 and its IUPAC name is 2-acetylphenyl 4-methylbenzoate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(2-Acetylphenyl) 4-methylbenzoate” is1S/C16H14O3/c1-11-7-9-13 (10-8-11)16 (18)19-15-6-4-3-5-14 (15)12 (2)17/h3-10H,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(2-Acetylphenyl) 4-methylbenzoate” is a solid compound . It has a melting point between 99 - 102 degrees Celsius .Scientific Research Applications
1. Solubility and Solvent Effects
Research on the solubility of compounds closely related to (2-Acetylphenyl) 4-methylbenzoate in various solvents has been conducted, which is crucial for understanding their behavior in different environments. For example, studies on the solubility of 4-methylbenzoic acid in solvents like methanol, ethanol, and acetonitrile provide insights into the physical properties and solvent interactions of similar compounds (Yang, Li, & Wu, 2017).
2. Molecular Structure and Reactivity
Research focusing on the molecular structure and reactivity of compounds structurally similar to (2-Acetylphenyl) 4-methylbenzoate, such as 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate, offers valuable information on their chemical properties. These studies include vibrational wavenumber computations, NBO analysis, and HOMO and LUMO analysis (Kumar et al., 2014).
3. Crystallography and X-Ray Diffraction Studies
Crystallography and X-ray diffraction studies on compounds like N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)-thiourea provide insights into the crystal structures and potential applications of (2-Acetylphenyl) 4-methylbenzoate analogs. These studies can reveal information about molecular interactions, crystal packing, and potential applications in materials science (Hu, Li, Qi, & Sun, 2016).
4. Synthesis and Chemical Reactions
The synthesis of novel heterocyclic compounds from derivatives similar to (2-Acetylphenyl) 4-methylbenzoate, such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, highlights the chemical versatility and potential applications of these compounds in medicinal chemistry and drug design (Bekircan, Ülker, & Menteşe, 2015).
Safety And Hazards
properties
IUPAC Name |
(2-acetylphenyl) 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-7-9-13(10-8-11)16(18)19-15-6-4-3-5-14(15)12(2)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUBFDJWMXQUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Acetylphenyl) 4-methylbenzoate |
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